Fumitremorgina C

Descripción general

Descripción

Fumitremorgin C is an organic heteropentacyclic compound that belongs to the class of mycotoxic indole alkaloids. It is produced by several fungi, including Aspergillus fumigatus and Neosartorya fischeri . This compound is known for its potent and specific inhibition of the breast cancer resistance protein, making it a valuable tool in cancer research .

Aplicaciones Científicas De Investigación

Chemosensitization in Cancer Therapy

Mechanism of Action

Fumitremorgin C is recognized for its ability to reverse multidrug resistance in cancer cells. Specifically, it acts as a potent inhibitor of the breast cancer resistance protein (BCRP), a key transporter that mediates drug efflux and contributes to resistance against various chemotherapeutic agents such as mitoxantrone, topotecan, and doxorubicin . FTC enhances the intracellular accumulation of these drugs, thereby increasing their cytotoxic effects on resistant cancer cell lines.

Case Study: BCRP Inhibition

In studies involving human colon cancer cell lines selected for resistance to mitoxantrone (S1-M1-3.2), FTC was shown to almost completely reverse BCRP-mediated resistance. The compound increased the retention of doxorubicin and daunorubicin significantly compared to untreated cells . This property makes FTC a valuable pharmacological probe for studying BCRP expression and function.

| Study | Cell Line | Drug Used | Effect of FTC |

|---|---|---|---|

| S1-M1-3.2 | Mitoxantrone | Complete reversal of resistance | |

| MCF-7/BCRP | Doxorubicin | Increased drug retention by 1.8-2.3 fold |

Osteoclast Function Modulation

Impact on Bone Health

Recent research has demonstrated that FTC can attenuate osteoclast formation and function via suppression of RANKL-induced signaling pathways. This action is significant for treating osteoclast-related bone diseases such as osteoporosis, where excessive bone resorption occurs . By inhibiting osteoclast activity, FTC may serve as a therapeutic agent in managing bone density disorders.

Biochemical Research Applications

Biosynthesis Studies

FTC has been utilized in studies focusing on the biosynthesis of fumitremorgin-type alkaloids. Researchers have identified the gene clusters responsible for the biosynthetic pathways leading to FTC production in fungi. Understanding these pathways can aid in developing biotechnological applications for producing similar compounds with potential therapeutic benefits .

Antimicrobial Properties

Potential as an Antibiotic

Fumitremorgin C exhibits antimicrobial activity against various pathogens. Its bioactive properties make it a candidate for further exploration in developing new antibiotics, especially against resistant strains of bacteria . The compound's effectiveness at low concentrations suggests it might encounter less resistance compared to conventional antibiotics.

Neurotoxic Effects and Safety Considerations

Despite its promising applications, FTC is associated with significant neurotoxic effects, including tremors and convulsions in animal models . These side effects have limited its use in clinical settings, prompting researchers to explore analogs that retain efficacy while minimizing toxicity.

Mecanismo De Acción

Target of Action

Fumitremorgin C (FTC) is a potent and specific chemosensitizing agent that primarily targets the Breast Cancer Resistance Protein (BCRP/ABCG2) . BCRP is a member of the ATP-binding cassette (ABC) transporters, which are known to confer multidrug resistance and affect the bioavailability of different drugs .

Mode of Action

FTC acts as a potent and specific inhibitor of BCRP . It reverses multidrug resistance mediated by BCRP and increases the cytotoxicity of several anticancer agents in vitro . The inhibition of BCRP by FTC leads to an increase in the intracellular concentration of drugs, thereby enhancing their efficacy .

Biochemical Pathways

FTC affects several biochemical pathways. It has been shown to suppress the activity of NF-κB , intracellular reactive oxygen species level , and the Mitogen-Activated Protein Kinase (MAPK) pathway . These pathways play crucial roles in inflammation, cell proliferation, and survival. By inhibiting these pathways, FTC can attenuate the formation and function of osteoclasts, reduce inflammatory release, and alleviate conditions like osteoarthritis .

Pharmacokinetics

The pharmacokinetics of FTC have been studied in animal models. FTC is widely distributed in all tissues assayed with highest concentrations found in lungs, liver, and kidney . Less than 2% of the administered dose is recovered in the urine and feces after 24 hours, suggesting hepatic metabolism as a primary mechanism of elimination . FTC is soluble in ethanol, methanol, DMF, or DMSO, but it has poor water solubility .

Result of Action

FTC has been shown to restore the cell viability of cells injured by Advanced Glycation End products (AGE). It alleviates inflammation and extracellular matrix degradation in AGE-induced cells . The expression of SIRT1, which is decreased by AGE, is recovered upon FTC treatment . FTC also significantly attenuates osteoclast formation and function .

Action Environment

FTC is a mycotoxin extracted from Aspergillus fumigatus, a ubiquitous saprophytic mold able to grow on a diversity of material ranging from decayed organic matter in the environment to space station cupolas

Análisis Bioquímico

Biochemical Properties

Fumitremorgin C interacts with several enzymes, proteins, and other biomolecules. It is known to inhibit BCRP/ABCG2 (breast cancer resistance protein/ATP-binding cassette G2) multidrug transport activity . This interaction with BCRP/ABCG2 is significant as it influences the efficacy of certain drugs, particularly in the context of cancer treatment .

Cellular Effects

Fumitremorgin C has been shown to significantly attenuate osteoclast formation and function at concentrations from 2.5 to 10 µM . It suppresses the activity of NF-κB, intracellular reactive oxygen species level, and MAPK pathway . Additionally, Fumitremorgin C reverses resistance mediated by BCRP in vitro, making it a pharmacological probe for the expression and molecular action of this transporter .

Molecular Mechanism

Fumitremorgin C exerts its effects at the molecular level through several mechanisms. It inhibits the ATPase and multidrug resistance activity of BCRP/ABCG2 without affecting the activity of MDR1 . This selective inhibition allows Fumitremorgin C to reverse drug resistance in certain cell lines .

Dosage Effects in Animal Models

In animal models, the effects of Fumitremorgin C vary with different dosages. For instance, at a dosage not efficacious in wild-type animals, Fumitremorgin C treatment ameliorated clinical EAE in abcg2-knockout mice .

Metabolic Pathways

The biosynthesis pathway of Fumitremorgin C involves several different enzymes. FtmA is a nonribosomal peptide synthase. Both FtmB and FtmH are prenyltransferase. Three different cytochrome P450 monooxygenases involved in the biosynthesis of Fumitremorgin C are FtmC, FtmE, and FtmG .

Transport and Distribution

Fumitremorgin C is widely distributed in all tissues assayed with highest concentrations found in lungs, liver, and kidney in decreasing order, respectively . It is thought to be primarily eliminated through hepatic metabolism .

Subcellular Localization

It is known that the breast cancer resistance protein (BCRP/ABCG2), which Fumitremorgin C interacts with, localizes to the nucleus in glioblastoma multiforme cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Fumitremorgin C can be synthesized through a series of complex organic reactions. The synthesis typically involves the construction of the indole alkaloid core, followed by various functional group modifications. One common approach is the use of tryptophan and proline as starting materials, which undergo cyclization and prenylation reactions to form the diketopiperazine core .

Industrial Production Methods: Industrial production of fumitremorgin C is not widely reported, likely due to its complex structure and the challenges associated with large-scale synthesis. fermentation processes using fungal strains such as Aspergillus fumigatus have been explored for the production of this compound .

Análisis De Reacciones Químicas

Types of Reactions: Fumitremorgin C undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form epoxides and other oxidized derivatives.

Reduction: Reduction reactions can modify its functional groups, such as converting ketones to alcohols.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include molecular oxygen and peroxides.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Various electrophiles and nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions include epoxidized derivatives, reduced forms of the compound, and substituted analogs .

Comparación Con Compuestos Similares

Verruculogen: Another indole alkaloid produced by Aspergillus fumigatus, known for its neurotoxic effects.

Fumitremorgin B: A structurally related compound with similar biological activities.

Fumagillin: An antibiotic and anti-angiogenic compound produced by Aspergillus fumigatus.

Uniqueness: Fumitremorgin C is unique due to its specific inhibition of the breast cancer resistance protein, which is not commonly observed in other similar compounds. This specificity makes it a valuable tool in cancer research and drug development .

Actividad Biológica

Fumitremorgin C (FTC) is a notable compound derived from the fungus Fusarium species, recognized primarily for its role as a potent inhibitor of the breast cancer resistance protein (BCRP). Its biological activity has significant implications in cancer therapy, particularly in overcoming multidrug resistance (MDR) associated with various chemotherapeutic agents. This article explores the biological activity of FTC, highlighting its mechanisms, effects on various cell lines, and potential therapeutic applications.

Fumitremorgin C functions primarily as a chemosensitizing agent by selectively reversing BCRP-mediated drug resistance. BCRP is an ATP-binding cassette (ABC) transporter that actively effluxes drugs out of cells, contributing to MDR in cancer cells. FTC has been shown to inhibit this transporter effectively, thereby increasing the intracellular accumulation of chemotherapeutic drugs such as mitoxantrone, doxorubicin, and topotecan in BCRP-overexpressing cell lines .

In Vitro Studies

- Reversal of Drug Resistance : FTC was demonstrated to reverse resistance in human colon carcinoma cells overexpressing BCRP. In studies involving MCF-7 cells transfected with the BCRP gene, FTC significantly increased the retention and accumulation of fluorescent drugs like BBR 3390, indicating its effectiveness in overcoming drug efflux mechanisms .

- Combination Therapies : The compound has shown synergistic effects when combined with other agents. For instance, FTC enhanced the inhibitory effects of gefitinib on cell growth in estrogen receptor-positive breast cancer models, suggesting potential for combination therapies aimed at improving treatment outcomes in hormone-resistant cancers .

- Osteoclast Activity : Recent studies have also indicated that FTC can attenuate osteoclast formation and function by suppressing RANKL-induced signaling pathways. This interaction is crucial for osteoclast survival and activation, marking FTC's potential role beyond cancer treatment into bone metabolism regulation .

Clinical Implications

- Breast Cancer Treatment : A study highlighted the use of FTC as part of a combination therapy regimen to combat fulvestrant-resistant breast cancer. The results suggested that FTC could be a valuable addition to existing therapies by enhancing chemosensitivity through its action on BCRP .

- Neurotoxicity Concerns : Despite its promising effects as a BCRP inhibitor, FTC's neurotoxic properties limit its clinical application. Research has indicated that while it effectively increases the oral bioavailability of certain drugs in vivo, caution is necessary due to potential side effects .

Data Summary

Propiedades

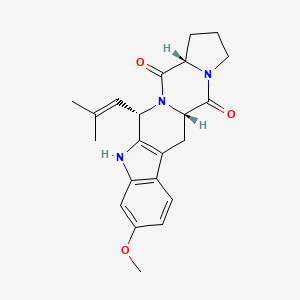

IUPAC Name |

(1S,12S,15S)-7-methoxy-12-(2-methylprop-1-enyl)-10,13,19-triazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-3(11),4(9),5,7-tetraene-14,20-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3/c1-12(2)9-18-20-15(14-7-6-13(28-3)10-16(14)23-20)11-19-21(26)24-8-4-5-17(24)22(27)25(18)19/h6-7,9-10,17-19,23H,4-5,8,11H2,1-3H3/t17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEYVIGIPJSTOR-FHWLQOOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C2=C(CC3N1C(=O)C4CCCN4C3=O)C5=C(N2)C=C(C=C5)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@H]1C2=C(C[C@@H]3N1C(=O)[C@@H]4CCCN4C3=O)C5=C(N2)C=C(C=C5)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10328045 | |

| Record name | Fumitremorgin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fumitremorgin C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038642 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

118974-02-0 | |

| Record name | Fumitremorgin C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118974-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 719655 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118974020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fumitremorgin C | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=719655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fumitremorgin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fumitremorgin C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038642 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

259.5 - 260.5 °C | |

| Record name | Fumitremorgin C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038642 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Fumitremorgin C is a potent and specific inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), a multidrug transporter involved in cellular detoxification and multidrug resistance. [, ]

ANone: Fumitremorgin C binds to BCRP and blocks its ability to efflux substrates, leading to increased intracellular accumulation of these substrates. []

ANone: By inhibiting BCRP, Fumitremorgin C can:

- Reverse multidrug resistance in cancer cells. []

- Increase the oral bioavailability of BCRP substrate drugs. []

- Enhance the efficacy of chemotherapeutic agents. [, , ]

ANone: While Fumitremorgin C displays high specificity for BCRP, some studies suggest interactions with other ABC transporters, though with lower potency. [, ]

ANone: Research indicates Fumitremorgin C can influence signaling pathways like NF-κB and MAPK, contributing to its effects on inflammation and extracellular matrix degradation. []

ANone: Fumitremorgin C's molecular formula is C32H39N3O5, and its molecular weight is 545.68 g/mol.

ANone: Structural elucidation of Fumitremorgin C heavily relies on:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR) [, ]

- Mass Spectrometry (MS) [, ]

- Circular Dichroism (CD) spectroscopy []

ANone: Collection of blood into sodium fluoride-containing tubes and maintaining samples on ice during processing can prevent Fumitremorgin C degradation by mouse plasma esterases. []

ANone: Fumitremorgin C is not known to have catalytic properties. Its primary mode of action is through binding and inhibiting BCRP.

ANone: Yes, molecular docking studies have been performed to investigate Fumitremorgin C's interactions with potential protein targets and understand its structure-activity relationship. [, ]

ANone: Studies involving Fumitremorgin C analogs revealed that the tetracyclic structure is crucial for potent ABCG2 inhibition. The 3S,6S,12aS configuration confers greater potency and specificity for ABCG2 compared to other ABC transporters like ABCB1 and ABCC1. []

ANone: While potent Ko family Fumitremorgin C analogs possess an ester linkage in their side-chain, this makes them chemically and metabolically less stable. Research focuses on developing analogs without ester linkages while retaining potency and specificity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.